4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline
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Overview
Description
4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline is a chemical compound characterized by the presence of amino, trifluoroethyl, and dichloroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline typically involves the reaction of 2,6-dichloroaniline with trifluoroacetaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to purify the final product. Industrial methods focus on efficiency, cost-effectiveness, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride
- 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline
- 4-(1-Amino-2,2,2-trifluoroethyl)-2-fluorobenzenecarbonitrile
Uniqueness
4-(1-Amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline is unique due to the presence of both trifluoroethyl and dichloroaniline groups, which impart distinct chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C8H7Cl2F3N2 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
4-(1-amino-2,2,2-trifluoroethyl)-2,6-dichloroaniline |
InChI |
InChI=1S/C8H7Cl2F3N2/c9-4-1-3(2-5(10)6(4)14)7(15)8(11,12)13/h1-2,7H,14-15H2 |
InChI Key |
WTHRPTQSFNDLNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
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